RS 504393, with the full chemical name 6-Methyl-1'-(2-(5-methyl-2-phenyloxazol-4-yl)ethyl)spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one, is a selective antagonist of the C-C chemokine receptor type 2 (CCR2) [, ]. This receptor plays a critical role in the signaling pathway of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1), which is involved in inflammatory responses and various diseases [, , , , , , ]. RS 504393 is primarily utilized in preclinical research to investigate the role of the CCL2/CCR2 axis in various pathological conditions and explore its potential as a therapeutic target [, , , , , , , , ].
RS 504393 is a small molecule antagonist specifically targeting the C-C chemokine receptor type 2. This compound has garnered attention for its role in modulating immune responses, particularly in the context of inflammation and cancer. By inhibiting the interaction between the C-C motif ligand 2 and its receptor, RS 504393 has been shown to impact various pathological conditions, including fibrosis, tumor growth, and immune cell recruitment.
RS 504393 is classified as a chemokine receptor antagonist. It was developed as a selective inhibitor of the C-C chemokine receptor type 2, primarily used in research settings to study the effects of blocking C-C motif ligand 2 signaling pathways. The compound is often utilized in preclinical studies to evaluate its potential therapeutic applications in various diseases, including cancer and inflammatory disorders .
The synthesis of RS 504393 has been described in several studies, although specific details about the synthetic pathway are often proprietary or unpublished. General methods for synthesizing similar compounds typically involve multi-step organic reactions that include:
The molecular structure of RS 504393 can be represented by its chemical formula, which includes various functional groups that facilitate its interaction with the C-C chemokine receptor type 2. While specific structural data may vary among sources, it is generally characterized by:
Data regarding its three-dimensional conformation can be obtained through computational modeling or X-ray crystallography studies that reveal how RS 504393 fits into the binding pocket of the C-C chemokine receptor type 2 .
RS 504393 participates in several chemical reactions primarily related to its binding mechanism with the C-C chemokine receptor type 2. Key reactions include:
The mechanism of action of RS 504393 centers on its ability to inhibit C-C motif ligand 2 from activating C-C chemokine receptor type 2. This inhibition leads to several biological effects:
RS 504393 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation for in vivo studies and potential clinical applications .
RS 504393 has several scientific applications:
RS 504393 (6-Methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) is a small molecule antagonist with high structural complementarity to the CCR2 chemokine receptor. Its molecular architecture features three critical domains:
Crystallographic studies reveal that RS 504393 binds orthosterically to CCR2 through hydrogen bonding between its oxazinone carbonyl and Lys291 (TM7), while its protonated piperidine nitrogen forms a salt bridge with Glu287 (TM7). The phenyloxazole group engages in π-π stacking with Phe139 (ECL2), explaining its 700-fold selectivity for CCR2 over CCR1 [7] [9] [10]. Molecular dynamics simulations demonstrate that the spirocyclic system induces a conformational change in CCR2's intracellular loop 3 (ICL3), disrupting G-protein coupling essential for signal transduction [10].
Table 1: Structural Determinants of RS 504393-CCR2 Interaction
RS 504393 Domain | Receptor Interaction Site | Interaction Type | Functional Consequence |
---|---|---|---|
Oxazinone carbonyl | Lys291 (TM7) | Hydrogen bond | Anchors ligand in orthosteric pocket |
Protonated piperidine N | Glu287 (TM7) | Ionic bond | Stabilizes binding orientation |
Phenyloxazole group | Phe139 (ECL2) | π-π stacking | Enhances binding specificity |
Methylbenzoxazine | Val244 (TM6) | Hydrophobic packing | Prevents receptor activation |
RS 504393 functions as a competitive antagonist of CCL2 (MCP-1)-induced signaling by sterically occluding the chemokine binding pocket. At the cellular level, it inhibits CCL2-mediated chemotaxis with an IC₅₀ of 330 nM in human monocyte migration assays [1] [10]. The compound demonstrates non-linear binding kinetics characterized by:
In murine models of LPS-induced inflammation, 5 mg/kg intravenous RS 504393:
Table 2: Functional Inhibition of CCL2-Mediated Responses by RS 504393
Biological Process | Experimental System | RS 504393 IC₅₀/Effect | Mechanistic Insight |
---|---|---|---|
Monocyte chemotaxis | Human recombinant CCR2 | 89 nM | Competitive antagonism |
MCP-1-induced chemotaxis | Primary human monocytes | 330 nM | β-arrestin pathway blockade |
M-MDSC recruitment | Bladder cancer model | 85% inhibition at 10 μM | CCL2/CCR2 axis disruption |
IL-1β mRNA expression | LPS-induced lung injury | >90% reduction | NF-κB signaling inhibition |
β-hexosaminidase release | Mast cell degranulation | Complete suppression | Calcium flux inhibition |
RS 504393 exhibits exceptional selectivity for CCR2 over related chemokine receptors, as demonstrated by radioligand binding assays:
This selectivity originates from structural divergence in the orthosteric binding pocket:
However, RS 504393 shows moderate off-target activity at:
Pharmacophore mapping reveals that the protonated piperidine nitrogen mimics endogenous catecholamine ligands at adrenergic receptors. This polypharmacology may contribute to RS 504393's efficacy in neuropathic pain models but necessitates caution in cardiovascular studies [10]. The compound's selectivity profile contrasts with clinical CCR2 antagonists like MK-0812 (failed in MS trials) which exhibit narrower target engagement windows [6].
Table 3: Selectivity Profile of RS 504393 Across Receptor Types
Receptor Type | IC₅₀ (nM) | Fold Selectivity vs. CCR2 | Structural Determinants |
---|---|---|---|
CCR2 | 89 | 1.0 | Optimal fit in orthosteric pocket |
α1a-adrenergic | 72 | 0.8 | Piperidine-epinephrine mimicry |
α1d-adrenergic | 460 | 5.2 | Suboptimal hydrophobic contacts |
CCR1 | >100,000 | >1,123 | Trp227 steric hindrance |
CCR5 | >10,000 | >112 | Glu283 charge repulsion |
5-HT1A | 1,070 | 12 | Partial agonist conformation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2